9H-Purine-2-carbonitrile
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Overview
Description
9H-Purine-2-carbonitrile is a heterocyclic organic compound that belongs to the purine family. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The compound this compound is characterized by a purine ring structure with a cyano group attached to the second carbon atom. This structural modification imparts unique chemical and biological properties to the compound, making it of significant interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-2-carbonitrile typically involves the cyanation of purine derivatives. One common method is the direct regioselective C-H cyanation of purines. This process involves the activation of the purine ring with triflic anhydride, followed by nucleophilic cyanation using trimethylsilyl cyanide (TMSCN). The reaction is completed with a base-mediated elimination of trifluoromethanesulfonic acid, yielding this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the availability of commercially viable starting materials, such as 6-chloropurines, facilitates large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 9H-Purine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form purine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 2-aminopurine derivatives.
Substitution: The cyano group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles like sodium azide or alkyl halides are used under basic conditions.
Major Products:
Oxidation: Purine-2-carboxylic acid derivatives.
Reduction: 2-Aminopurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9H-Purine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: this compound derivatives have shown potential as anticancer agents, antiviral drugs, and enzyme inhibitors.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 9H-Purine-2-carbonitrile and its derivatives involves interactions with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and cell proliferation.
Receptor Binding: It can bind to purinergic receptors, influencing cellular signaling pathways.
Apoptosis Induction: Certain derivatives induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases
Comparison with Similar Compounds
9H-Purine-6-carbonitrile: Similar structure but with the cyano group at the sixth position.
2-Aminopurine: Contains an amino group instead of a cyano group at the second position.
6-Chloropurine: Contains a chlorine atom at the sixth position.
Uniqueness:
Structural Specificity: The cyano group at the second position of 9H-Purine-2-carbonitrile imparts unique reactivity and biological activity compared to other purine derivatives.
Biological Activity: The compound exhibits distinct enzyme inhibition and receptor binding properties, making it valuable for targeted therapeutic applications
Properties
IUPAC Name |
7H-purine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N5/c7-1-5-8-2-4-6(11-5)10-3-9-4/h2-3H,(H,8,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSLNWIXMVCUJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)C#N)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631072 |
Source
|
Record name | 7H-Purine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95121-05-4 |
Source
|
Record name | 7H-Purine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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